molecular formula C7H7N3O B1268161 1-Azido-3-methoxybenzene CAS No. 3866-16-8

1-Azido-3-methoxybenzene

Cat. No.: B1268161
CAS No.: 3866-16-8
M. Wt: 149.15 g/mol
InChI Key: HVKZQLYQRLHTTQ-UHFFFAOYSA-N
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Description

1-Azido-3-methoxybenzene is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermal Decomposition and Electronic Effects

1-Azido-3-methoxybenzene, similar to 2-methoxyazidobenzene, can be used to understand thermal decomposition processes in organic compounds. L'abbé et al. (1994) studied 2-methoxyazidobenzene as a model for α-azido five-membered heterocycles, revealing its rapid thermal loss of nitrogen compared to azidobenzene. This study highlights the electrostatic stabilization in a charge-separated transition state, valuable for understanding the thermolysis of similar compounds (L'abbé et al., 1994).

Reactions in Organometallic Chemistry

In organometallic chemistry, derivatives of azidobenzene, like this compound, play a role in the formation of complex compounds. Munro and Pauson (1978) describe how azidobenzene derivatives undergo reactions such as reduction to aniline complexes and direct substitution by methoxy groups, demonstrating the versatility of these compounds in synthetic chemistry (Munro & Pauson, 1978).

Atmospheric Chemistry and Environmental Impact

In the context of atmospheric chemistry, methoxybenzene derivatives, similar to this compound, are studied for their potential as air pollutants. Sun et al. (2016) investigated the ozonolysis of methoxybenzene, providing insights into the environmental impact and atmospheric lifetime of such compounds (Sun et al., 2016).

Applications in Material Science

Azido compounds like this compound find applications in material science. Law et al. (2007) designed an organic-terbium hybrid compound using a similar azido molecule, showing potential in developing materials with unique photophysical properties (Law et al., 2007).

Bioactive Compounds and Agriculture

Derivatives of methoxybenzene, structurally related to this compound, have been identified with bioactive properties. Kamo et al. (2006) isolated compounds from fungi that showed plant growth inhibitory activities, suggesting potential applications in agriculture and pest control (Kamo et al., 2006).

Electrosynthesis and Polymerization

Methoxybenzene compounds, closely related to this compound, have been used in electrosynthesis processes. Rehan (2000) demonstrated the polymerization of methoxy red, yielding electroactive films, which underscores the potential of azido methoxybenzenes in electrochemical applications (Rehan, 2000).

Pharmaceutical Research

In pharmaceutical research, structurally related compounds are explored for their therapeutic potential. Bachi and Breiman (1980) synthesized derivatives of azidobenzene, contributing to the development of new synthetic routes in penicillin and cephalosporin research (Bachi & Breiman, 1980).

Safety and Hazards

1-Azido-3-methoxybenzene is classified as a self-reactive substance and mixture, Type B. It can cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure . It is advised to handle this compound with care, avoid breathing its dust/fume/gas/mist/vapours/spray, and use it only outdoors or in a well-ventilated area .

Future Directions

Organic azides like 1-Azido-3-methoxybenzene have a wide range of applications in the material and life sciences due to their extraordinary reactivity. They are particularly useful in the development of new materials and in the establishment of structure-function relationships . Future research may focus on exploring more applications of these compounds in various fields.

Properties

IUPAC Name

1-azido-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-4-2-3-6(5-7)9-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKZQLYQRLHTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337462
Record name Benzene, 1-azido-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3866-16-8
Record name Benzene, 1-azido-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-3-methoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 9.26g. (0.08 mole) of 3-methoxyaniline in 40 ml. of water and 20 ml. of concentrated HCl was cooled to 0° C. There was then added a solution of 6.07g. (0.088 mole) of NaNO2 in 20 ml. of water, and the reaction mixture was aged for 1/2 hour. There was next added 70 ml. of hexane followed by dropwise addition of a solution of 5.72g. (0.088 mole) of NaN3 in 20 ml. of water. After addition was complete, the reaction mixture was aged for 2 hours at room temperature. The aqueous and organic components were separated and the aqueous component was extracted with 50 ml. of hexane. The hexane component and extract were dried over MgSO4 and concentrated under reduced pressure to 10.77g. (50.5%) of a yellow oil. Structure of the product as 3-methoxyphenylazide was confirmed by IR.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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